molecular formula C20H14BrN3O3 B11531335 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11531335
M. Wt: 424.2 g/mol
InChI Key: VPRREYXKSJYDBC-FOKLQQMPSA-N
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Description

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound that features a benzoate ester linked to a hydrazone moiety, which is further connected to a bromopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate typically involves a multi-step process:

    Formation of the Hydrazone: The initial step involves the reaction of 5-bromopyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then reacted with 4-formylbenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone moiety can form hydrogen bonds with active sites, while the bromopyridine ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carboxaldehyde: A precursor in the synthesis of the target compound.

    4-Formylbenzoic Acid: Another precursor used in the condensation reaction.

    Hydrazine Hydrate: Used to form the hydrazone intermediate.

Uniqueness

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C20H14BrN3O3/c21-17-10-16(12-22-13-17)19(25)24-23-11-14-6-8-18(9-7-14)27-20(26)15-4-2-1-3-5-15/h1-13H,(H,24,25)/b23-11+

InChI Key

VPRREYXKSJYDBC-FOKLQQMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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